Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-(Nicotinamido)phenyl)boronic acid (CAS 109445-19-4)
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-(Nicotinamido)phenyl)boronic acid (CAS 109445-19-4)
Executive Summary
In the landscape of modern drug discovery and chemical biology, bifunctional building blocks are essential for accelerating the synthesis of complex molecular architectures. (3-(Nicotinamido)phenyl)boronic acid (CAS 109445-19-4) represents a highly versatile, dual-action reagent. It combines the privileged nicotinamide pharmacophore —a ubiquitous motif in kinase inhibitors and NAD+ modulators—with a boronic acid warhead capable of both transition-metal-catalyzed cross-coupling and reversible covalent target engagement.
As a Senior Application Scientist, I have designed this guide to provide researchers with a deep mechanistic understanding of this compound. This whitepaper details its physicochemical properties, outlines self-validating synthetic protocols, and explores its orthogonal reactivity in medicinal chemistry.
Quantitative Data & Physicochemical Properties
Understanding the baseline properties of CAS 109445-19-4 is critical for preventing degradation (such as protodeboronation) and optimizing reaction conditions. The meta-substitution pattern minimizes steric hindrance during transmetalation while maintaining an optimal vector for biological target engagement.
| Property | Specification |
| Chemical Name | (3-(Nicotinamido)phenyl)boronic acid |
| CAS Registry Number | 109445-19-4[1] |
| Molecular Formula | C12H11BN2O3[1] |
| Molecular Weight | 242.04 g/mol [1] |
| SMILES String | O=C(NC1=CC(B(O)O)=CC=C1)C2=CC=CN=C2[1] |
| Typical Purity | ≥ 95% (Standard commercial grade is ~98%)[2] |
| Hydrogen Bond Donors | 3 (Amide NH, Boronic Acid OH x2) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Pyridine N, Boronic Acid O x2) |
| Storage Conditions | 2-8°C (Cold-chain), protect from moisture and light[1] |
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
Mechanistic Causality
The primary synthetic utility of CAS 109445-19-4 is the construction of biaryl systems via the Suzuki-Miyaura cross-coupling reaction. However, the presence of the nicotinamide pyridine ring introduces a complication: the pyridine nitrogen is a Lewis base that can coordinate to the Palladium catalyst, potentially leading to catalyst poisoning or off-target complexation.
To overcome this, we must select a catalyst system that outcompetes pyridine coordination. The use of Pd(dppf)Cl₂ is highly recommended. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates the rate-limiting reductive elimination step before catalyst deactivation can occur (). Furthermore, a biphasic solvent system (1,4-Dioxane/H₂O) is required to hydrate the boronic acid into the reactive tetrahedral boronate anion
Catalytic cycle of Suzuki-Miyaura coupling using CAS 109445-19-4.
Self-Validating Experimental Protocol
This protocol is designed with an internal validation loop to monitor the balance between successful coupling and unwanted protodeboronation (the hydrolytic cleavage of the C-B bond).
Reagents:
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(3-(Nicotinamido)phenyl)boronic acid (1.2 equiv)
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Aryl Halide (Ar-Br or Ar-I) (1.0 equiv)
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K₂CO₃ (2.5 equiv)
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Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)
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1,4-Dioxane / Deionized H₂O (4:1 v/v, 0.2 M)
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk tube with the aryl halide, CAS 109445-19-4, and K₂CO₃.
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Deoxygenation (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
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Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the tube.
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Thermal Activation: Heat the reaction mixture to 80°C in a pre-heated oil bath for 8–12 hours.
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Self-Validation Check (LC-MS): At t = 4 hours, sample the reaction.
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Validation Metric: Look for the product mass
. Simultaneously, check for the protodeboronated byproduct of the boronic acid . If the byproduct exceeds 15% relative abundance, the basicity is too high. Corrective Action: For future runs, switch to a milder base like potassium phosphate (K₃PO₄) or lower the temperature to 70°C.
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Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure biaryl nicotinamide.
Chemical Biology: Dual-Mode Target Recognition
Beyond its role as a synthetic intermediate, CAS 109445-19-4 is uniquely positioned for direct use in chemical biology, specifically in the design of covalent inhibitors and biosensors[3].
The Nicotinamide Hinge-Binder
Nicotinamide derivatives are privileged motifs in oncology and metabolic disease. In kinase inhibitors (e.g., Sorafenib analogues), the pyridine nitrogen acts as a potent hydrogen bond acceptor, while the amide NH acts as a donor. This push-pull system perfectly complements the peptide backbone of the kinase hinge region ().
The Boronic Acid Covalent Warhead
While the nicotinamide anchors the molecule, the boronic acid moiety acts as a reversible covalent warhead. Boronic acids possess an empty p-orbital (Lewis acid) that reacts rapidly with nucleophiles. In biological systems, they form highly stable, yet reversible, five- or six-membered cyclic boronate esters with cis-diols[4]. This property is heavily exploited to target ribose-containing cofactors (like NAD+) or glycosylated proteins in biosensor applications ().
Dual-mode target recognition via nicotinamide and boronic acid moieties.
By leveraging this dual-mode recognition, researchers can utilize CAS 109445-19-4 as a foundational scaffold to design next-generation targeted covalent inhibitors (TCIs) or fluorescent probes that require precise, orthogonal binding interactions.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
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Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. URL:[Link]
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Hao, T., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Sensors, 23(15), 6876. URL:[Link]
